

# Application of Bicine Buffer in Enzyme Kinetics Assays: Detailed Notes and Protocols

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## Compound of Interest

Compound Name: *Bicine*

Cat. No.: *B094160*

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## Introduction to Bicine Buffer

**Bicine**, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer that is widely used in biochemical and molecular biology research.<sup>[1][2]</sup> It is one of the "Good's buffers," selected for its compatibility with biological systems.<sup>[3]</sup> **Bicine** is particularly suitable for enzyme kinetics assays due to its buffering range, low metal ion interference, and stability.

Key Properties of **Bicine** Buffer:

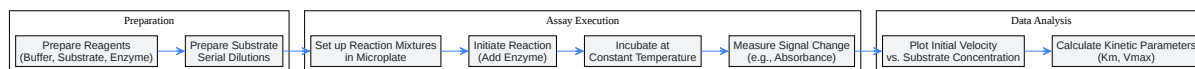
Property	Value	Reference(s)
Chemical Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>4</sub>	[2]
Molecular Weight	163.17 g/mol	[2]
pKa (at 25°C)	8.35	
Effective pH Range	7.6 - 9.0	
Metal Ion Chelation	Weak	
Appearance	White crystalline powder	
Solubility in Water	Good	

The effective buffering range of **Bicine** (pH 7.6-9.0) makes it an excellent choice for a wide variety of enzymes that exhibit optimal activity in the slightly alkaline to alkaline pH range. Its weak affinity for metal ions is advantageous in studies of metalloenzymes, as it is less likely to interfere with the enzyme's catalytic activity compared to buffers with strong chelating properties.

## General Principles of Enzyme Kinetics Assays

Enzyme kinetics assays are fundamental to understanding the catalytic mechanism of an enzyme, its efficiency, and how its activity is modulated by inhibitors or activators. The core of these assays involves measuring the rate of an enzyme-catalyzed reaction under various conditions.

A typical workflow for an enzyme kinetics assay is as follows:



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Caption: General workflow for an enzyme kinetics experiment.

The data obtained from these experiments are often analyzed using the Michaelis-Menten equation, which describes the relationship between the initial reaction velocity ( $V_0$ ), the maximum reaction velocity ( $V_{max}$ ), the Michaelis constant ( $K_m$ ), and the substrate concentration ( $[S]$ ).

Michaelis-Menten Equation:  $V_0 = (V_{max} * [S]) / (K_m + [S])$

A common method for determining  $K_m$  and  $V_{max}$  is by using a Lineweaver-Burk plot, which is a double reciprocal plot of the Michaelis-Menten equation.

Lineweaver-Burk Equation:  $1/V_0 = (K_m/V_{max}) * (1/[S]) + 1/V_{max}$

# Application of **Bicine** Buffer in Specific Enzyme Assays

While many standard protocols for common enzyme assays utilize buffers such as Tris or HEPES, **Bicine** can be a suitable or even superior alternative depending on the specific enzyme and reaction conditions. Below are detailed protocols for enzyme assays where **Bicine** buffer can be effectively applied.

## Lactate Dehydrogenase (LDH) Assay

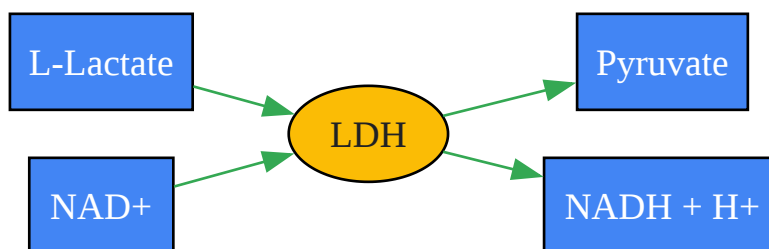
Lactate dehydrogenase (LDH) catalyzes the reversible conversion of lactate to pyruvate. The assay typically monitors the change in absorbance at 340 nm due to the conversion of  $\text{NAD}^+$  to NADH or vice versa.

### Experimental Protocol:

- Reagent Preparation:
  - **Bicine** Buffer (50 mM, pH 8.5): Dissolve 8.16 g of **Bicine** in approximately 900 mL of deionized water. Adjust the pH to 8.5 with 1 M NaOH and bring the final volume to 1 L.
  - Substrate Solution (100 mM L-Lactate): Dissolve 1.12 g of L-lactic acid sodium salt in 100 mL of **Bicine** buffer.
  - Cofactor Solution (5 mM  $\text{NAD}^+$ ): Dissolve 33.2 mg of  $\text{NAD}^+$  in 10 mL of **Bicine** buffer.
  - Enzyme Solution (Lactate Dehydrogenase): Prepare a stock solution of LDH and dilute it in **Bicine** buffer to a working concentration that gives a linear rate of absorbance change over a few minutes.
- Assay Procedure:
  - In a 1 mL cuvette, combine:
    - 850  $\mu\text{L}$  of **Bicine** Buffer (50 mM, pH 8.5)
    - 100  $\mu\text{L}$  of Substrate Solution (100 mM L-Lactate)

- 50  $\mu\text{L}$  of Cofactor Solution (5 mM  $\text{NAD}^+$ )
- Mix by inversion and incubate at  $37^\circ\text{C}$  for 5 minutes to allow the temperature to equilibrate.
- Initiate the reaction by adding 10  $\mu\text{L}$  of the diluted LDH enzyme solution.
- Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.
- Data Analysis:
  - Calculate the initial velocity ( $V_0$ ) from the linear portion of the absorbance vs. time plot.
  - Repeat the assay with varying concentrations of L-Lactate.
  - Plot  $V_0$  versus the substrate concentration to generate a Michaelis-Menten curve and determine  $K_m$  and  $V_{\text{max}}$ .

Signaling Pathway:



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Caption: Lactate Dehydrogenase (LDH) catalyzed reaction.

## ATPase Assay

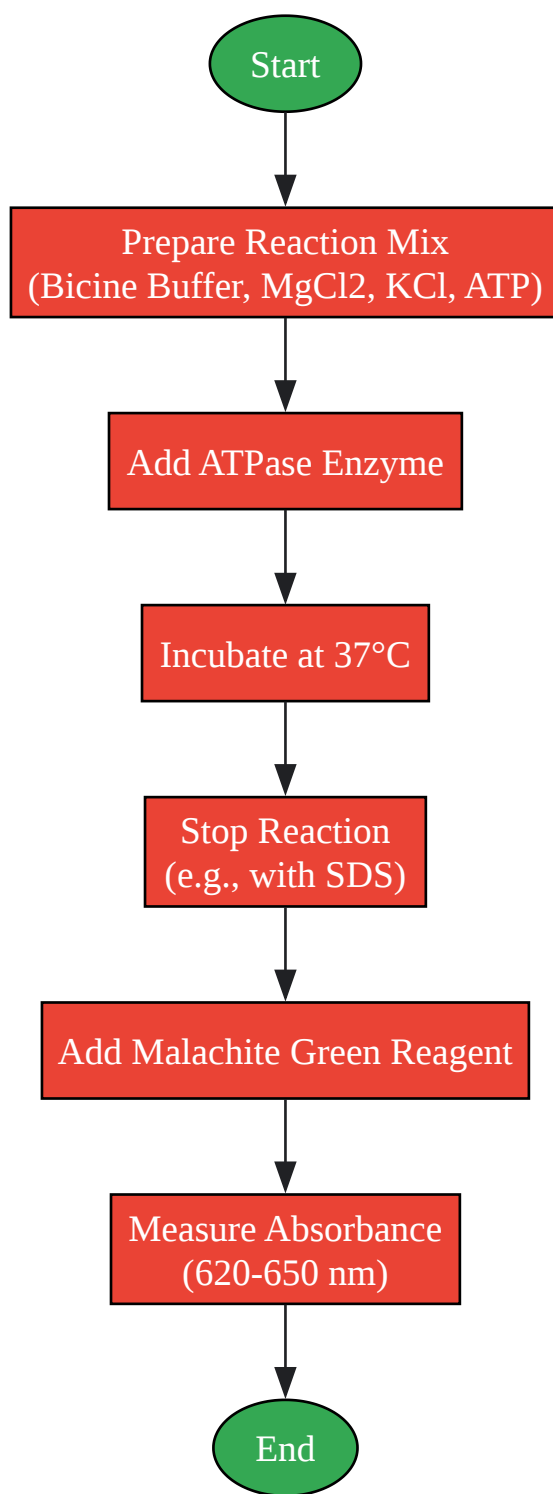
ATPases are a class of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate ( $\text{Pi}$ ). The activity can be measured by quantifying the amount of inorganic phosphate released.

Experimental Protocol:

- Reagent Preparation:
  - **Bicine** Buffer (50 mM, pH 8.0): Dissolve 8.16 g of **Bicine** in approximately 900 mL of deionized water. Adjust the pH to 8.0 with 1 M NaOH and bring the final volume to 1 L.
  - Reaction Buffer: To the **Bicine** buffer, add  $\text{MgCl}_2$  to a final concentration of 5 mM and KCl to a final concentration of 100 mM.
  - Substrate Solution (10 mM ATP): Dissolve 55.1 mg of ATP disodium salt hydrate in 10 mL of Reaction Buffer.
  - Enzyme Solution (ATPase): Dilute the purified ATPase in the Reaction Buffer to a suitable working concentration.
  - Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate, and a stabilizing agent according to a standard protocol for phosphate detection.
- Assay Procedure:
  - In a microplate, add 40  $\mu\text{L}$  of Reaction Buffer to each well.
  - Add 10  $\mu\text{L}$  of varying concentrations of ATP solution.
  - Add 40  $\mu\text{L}$  of water or inhibitor solution.
  - Pre-incubate the plate at 37°C for 5 minutes.
  - Initiate the reaction by adding 10  $\mu\text{L}$  of the diluted ATPase enzyme solution.
  - Incubate at 37°C for a fixed time (e.g., 15-30 minutes).
  - Stop the reaction by adding 20  $\mu\text{L}$  of 10% (w/v) SDS solution.
  - Add 150  $\mu\text{L}$  of Malachite Green Reagent to each well and incubate at room temperature for 15 minutes for color development.
  - Measure the absorbance at 620-650 nm.

- Data Analysis:
  - Generate a standard curve using known concentrations of inorganic phosphate.
  - Convert the absorbance readings to the amount of phosphate released.
  - Calculate the initial velocity and plot against ATP concentration to determine  $K_m$  and  $V_{max}$ .

Logical Relationship of ATPase Assay:



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Caption: Workflow for a colorimetric ATPase assay.

## Protease Assay

Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids. A common method for assaying protease activity is to use a labeled protein substrate, such as casein, and measure the release of soluble, labeled peptides.

#### Experimental Protocol:

- Reagent Preparation:
  - **Bicine** Buffer (100 mM, pH 8.0): Dissolve 16.32 g of **Bicine** in approximately 900 mL of deionized water. Adjust the pH to 8.0 with 1 M NaOH and bring the final volume to 1 L.
  - Substrate Solution (1% Casein): Dissolve 1 g of casein in 100 mL of **Bicine** buffer. Heat gently to dissolve if necessary.
  - Enzyme Solution (Protease): Dissolve the protease in **Bicine** buffer and perform serial dilutions to find a suitable concentration.
  - Trichloroacetic Acid (TCA) Solution (10% w/v): Dissolve 10 g of TCA in deionized water and bring the volume to 100 mL.
- Assay Procedure:
  - In microcentrifuge tubes, add 500  $\mu$ L of the 1% casein substrate solution.
  - Pre-incubate the tubes at 37°C for 5 minutes.
  - Initiate the reaction by adding 100  $\mu$ L of the protease enzyme solution.
  - Incubate at 37°C for a specific time (e.g., 30 minutes).
  - Stop the reaction by adding 500  $\mu$ L of 10% TCA solution.
  - Incubate on ice for 30 minutes to allow the undigested protein to precipitate.
  - Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.
  - Carefully transfer the supernatant to a new tube.



- Measure the absorbance of the supernatant at 280 nm to quantify the amount of soluble peptides.
- Data Analysis:
  - Create a standard curve using known concentrations of tyrosine.
  - Relate the absorbance at 280 nm to the concentration of released peptides (in tyrosine equivalents).
  - Calculate the initial velocity and plot it against the casein concentration to determine the kinetic parameters.

## Summary of Quantitative Data

The following table summarizes typical concentrations and conditions for using **Bicine** buffer in the enzyme assays described above. Note that these are starting points and may require optimization for specific enzymes and experimental setups.

Parameter	Lactate Dehydrogenase Assay	ATPase Assay	Protease Assay
Bicine Concentration	50 mM	50 mM	100 mM
pH	8.5	8.0	8.0
Substrate(s)	L-Lactate, NAD <sup>+</sup>	ATP	Casein
Substrate Concentration Range	0.1 - 10 mM (L-Lactate)	0.05 - 2 mM (ATP)	0.1 - 2% (Casein)
Temperature	37°C	37°C	37°C
Detection Method	Spectrophotometry (340 nm)	Colorimetry (620-650 nm)	Spectrophotometry (280 nm)

## Conclusion

**Bicine** buffer is a versatile and effective buffering agent for a variety of enzyme kinetics assays, particularly for enzymes with optimal activity in the pH range of 7.6 to 9.0. Its low metal ion binding capacity and good stability make it a reliable choice for obtaining accurate and reproducible kinetic data. The protocols provided here serve as a detailed guide for researchers to apply **Bicine** buffer in their own enzyme kinetics studies. As with any assay, optimization of buffer concentration, pH, and other reaction conditions is recommended to achieve the best results for the specific enzyme under investigation.

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## References

- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 3. drmillett.com [drmillett.com]
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